tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives, such as:
- 6-amino-1H-indazole
- 7-methyl-1H-indazole
- tert-Butyl 1H-indazole-1-carboxylate
Uniqueness
tert-Butyl 6-amino-7-methyl-1H-indazole-1-carboxylate is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives .
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 6-amino-7-methylindazole-1-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-8-10(14)6-5-9-7-15-16(11(8)9)12(17)18-13(2,3)4/h5-7H,14H2,1-4H3 |
InChI Key |
QYPVTFOIHQCLMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N(N=C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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